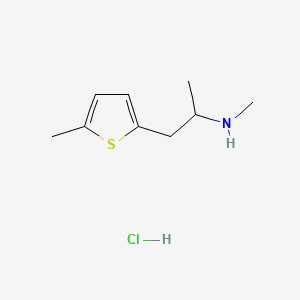

5-MMPA (hydrochloride)

Description

Historical Context and Emergence of 5-MMPA (hydrochloride) as a Research Chemical

5-MMPA is a derivative of methiopropamine (MPA) and was first identified by German authorities in June 2020. wikipedia.orgresearchgate.netresearchgate.net Its emergence is part of a broader trend of new psychoactive substances (NPS) appearing on the market, often sold online as "research chemicals". researchgate.netresearchgate.net The compound's availability through online vendors has contributed to its dissemination within the research and forensic communities. researchgate.net

Chemical Classification and Structural Analogies within Amphetamine Derivatives

5-MMPA, also known as mephedrene, is classified as a stimulant drug. wikipedia.orgwikiwand.com Its chemical structure more closely resembles substituted amphetamines rather than substituted cathinone (B1664624) derivatives. wikipedia.orgwikiwand.com The basic structure of amphetamine consists of a phenethylamine (B48288) backbone with a methyl group at the alpha carbon. mdpi.com 5-MMPA is a ring-substituted derivative of methiopropamine. wikipedia.org

Distinction from Substituted Cathinone Derivatives

A key structural feature distinguishes 5-MMPA from substituted cathinone derivatives like mephedrone (B570743). wikipedia.orgwikiwand.com 5-MMPA lacks a ketone group at the β-position of its aliphatic side chain, a defining characteristic of cathinones. wikipedia.orgwikiwand.com This structural difference is significant in its classification and expected pharmacological profile. chemistry-king.com

Relationship to Methiopropamine and Related Thiophene (B33073) Analogs

5-MMPA is a ring-substituted derivative of methiopropamine (MPA), a structural analog of methamphetamine where the phenyl ring is replaced by a thiophene ring. wikipedia.orgnih.gov Thiopropamine itself is an analog of amphetamine with a thiophene ring instead of a phenyl ring. wikipedia.org This substitution of a thiophene ring for the benzene (B151609) ring is a key characteristic of this family of compounds. psychonautwiki.org

Overview of Academic Research Trajectories for Novel Thiophene-Derived Amines

Thiophene derivatives have been a subject of interest in medicinal chemistry for a considerable time due to their diverse biological activities. dergipark.org.trresearchgate.net Research has focused on synthesizing and characterizing novel thiophene-derived compounds to explore their potential applications. dergipark.org.tracs.orgnih.govacs.org Studies have investigated the structure-activity relationships of these compounds, aiming to develop new therapeutic agents. nih.govacs.org The research into thiophene-derived amines, such as 5-MMPA, is part of this broader exploration of the chemical space and potential applications of thiophene-containing molecules. researchgate.netchemistry-king.com

Significance of Systematic Academic Investigation of 5-MMPA (hydrochloride)

The systematic academic investigation of 5-MMPA is crucial for several reasons. As a new psychoactive substance, there is a significant lack of scientific data on its pharmacological effects and metabolism. researchgate.net Research is needed to understand its potential interactions with biological systems, including its effects on monoamine neurotransmitter systems. lekkergaan.nlchemistry-king.com Such studies are essential for forensic identification, understanding its mechanism of action, and providing a scientific basis for its classification and potential regulation. bertin-bioreagent.comresearchgate.net

Chemical and Physical Data

| Property | Value | Source |

| IUPAC Name | N-methyl-1-(5-methylthiophen-2-yl)propan-2-amine | wikipedia.org |

| Synonyms | 5-Methylmethiopropamine, Mephedrene, N,α,5-trimethyl-2-thiopheneethanamine, monohydrochloride | wikipedia.orgbertin-bioreagent.comcaymanchem.com |

| Molecular Formula | C9H15NS • HCl | bertin-bioreagent.comcaymanchem.com |

| Molar Mass | 169.29 g·mol−1 (base), 205.7 g·mol−1 (hydrochloride) | wikipedia.orgcaymanchem.com |

| CAS Number | 1340105-79-4 (base), 2743746-59-8 (hydrochloride) | wikipedia.orgcaymanchem.com |

Related Compounds

| Compound Name | Class | Relationship to 5-MMPA |

| Methiopropamine (MPA) | Thiophene | Parent compound |

| Thiopropamine | Thiophene | Structural analog |

| Amphetamine | Phenethylamine | Structural analog |

| Methamphetamine | Phenethylamine | Structural analog |

| Mephedrone | Cathinone | Different class, distinguished by ketone group |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H16ClNS |

|---|---|

Molecular Weight |

205.75 g/mol |

IUPAC Name |

N-methyl-1-(5-methylthiophen-2-yl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H15NS.ClH/c1-7(10-3)6-9-5-4-8(2)11-9;/h4-5,7,10H,6H2,1-3H3;1H |

InChI Key |

WOXXWVSBFSAVJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)CC(C)NC.Cl |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Structural Derivatization of 5 Mmpa Hydrochloride

Synthetic Routes for 5-MMPA (hydrochloride) and its Precursors

The creation of the 5-MMPA molecule is a multi-step process beginning with commercially available precursors. Synthetic strategies are designed to first construct the substituted indane ring system and then install the necessary amine functionality.

A plausible synthetic route to the 5-methyl-2-aminoindane core structure can be adapted from general methods for synthesizing substituted 2-aminoindanes. One such method involves a cyclization reaction to form a substituted 2-acylaminoindene, followed by Hofmann degradation and subsequent reduction google.com. This pathway can be hypothetically applied to the synthesis of 5-MMPA starting from 4-methylbenzaldehyde.

The initial step would be a cyclization reaction between 4-methylbenzaldehyde and acrylamide, catalyzed by a rhenium complex, to form 5-methyl-2-acylaminoindene. This intermediate then undergoes a Hofmann degradation reaction, typically using a reagent like sodium hypochlorite in an ethanol/sodium ethoxide solution, to convert the acylamino group into a primary amine, yielding 5-methyl-2-aminoindene google.com. The final step in forming the core structure is the reduction of the indene double bond. This can be achieved using a reducing agent such as sodium borohydride in an ethanolic solution to yield the saturated 5-methyl-2-aminoindane freebase google.com.

Alternative precursors for forming the indane skeleton in related syntheses often start from substituted indanones. For instance, the parent compound 2-aminoindane was first synthesized in low yield from 2-indanone via the reduction of its oxime derivative nih.gov. Therefore, 5-methyl-2-indanone could serve as another key precursor.

| Step | Reaction | Starting Material(s) | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Cyclization | 4-Methylbenzaldehyde, Acrylamide | Rhenium catalyst (e.g., Cp*Re(CO)₃), Toluene, Heat (e.g., 130°C) | 5-Methyl-2-acylaminoindene |

| 2 | Hofmann Degradation | 5-Methyl-2-acylaminoindene | NaClO, EtONa, EtOH, Heat (e.g., 50°C) | 5-Methyl-2-aminoindene |

| 3 | Reduction | 5-Methyl-2-aminoindene | Sodium borohydride (NaBH₄), Ethanol (EtOH) | 5-Methyl-2-aminoindane (freebase) |

The conversion of the 5-methyl-2-aminoindane freebase into its hydrochloride salt is a standard acid-base reaction. This process is typically performed to increase the stability and water solubility of the compound, making it easier to handle and store as a crystalline solid google.com. The reaction involves dissolving the amine freebase in a suitable organic solvent, such as isopropanol or diethyl ether, and then adding a solution of hydrochloric acid (HCl) in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration, washed, and dried.

Strategies for Chemical Modification and Analog Generation

The 2-aminoindane scaffold provides multiple sites for chemical modification, allowing for the generation of a wide array of analogs. These modifications can be broadly categorized into substitutions on the aromatic ring and alterations to the amino side chain.

The substitution pattern on the aromatic ring of the 2-aminoindane structure can be varied by selecting appropriately substituted starting materials. Research on related compounds has demonstrated that a variety of ring-substituted analogs can be synthesized, including those with methoxy, methylenedioxy, and methoxy-methyl groups nih.govnih.govnih.gov. For example, the synthesis of 5-methoxy-2-aminoindane (MEAI) utilizes 5-methoxybenzaldehyde as a precursor google.com, while the synthesis of 5,6-methylenedioxy-2-aminoindane (MDAI) would logically start from a precursor like piperonal (3,4-methylenedioxybenzaldehyde).

This indicates that the position and nature of the substituent on the phenyl ring are determined early in the synthetic sequence. By starting with different substituted benzaldehydes or indanones, a diverse library of 5-substituted, 6-substituted, or 5,6-disubstituted 2-aminoindanes can be accessed.

| Target Analog | Key Precursor | Resulting Substitution Pattern |

|---|---|---|

| 5-Methyl-2-aminoindane (5-MMPA) | 4-Methylbenzaldehyde | 5-Methyl |

| 5-Methoxy-2-aminoindane (MEAI) | 4-Methoxybenzaldehyde | 5-Methoxy |

| 5-Iodo-2-aminoindane (5-IAI) | 4-Iodobenzaldehyde | 5-Iodo |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | Piperonal | 5,6-Methylenedioxy |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | 4-Methoxy-3-methylbenzaldehyde | 5-Methoxy, 6-Methyl |

The primary amine group at the 2-position of the indane ring is a key site for chemical modification. Standard organic chemistry techniques can be employed to introduce various functional groups.

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through reactions such as reductive amination or direct alkylation with alkyl halides. For instance, N-methyl-2-aminoindane (NM-2-AI) is a known derivative where a methyl group is attached to the nitrogen atom usdoj.gov. This is typically achieved by reacting the primary amine with a methylating agent.

N-Acylation: Reaction with acyl chlorides or anhydrides can convert the primary amine into an amide.

Homologation: While more synthetically complex, the ethylamine side chain could theoretically be extended, although this would likely require a completely different synthetic approach starting from different precursors rather than modifying the final 2-aminoindane structure.

These modifications alter the steric and electronic properties of the molecule, leading to a diverse range of chemical entities based on the core 5-methyl-2-aminoindane structure.

Stereoselective Synthesis Approaches

5-Methyl-2-aminoindane possesses a chiral center at the C-2 position of the indane ring, meaning it can exist as two enantiomers, (R)-5-methyl-2-aminoindane and (S)-5-methyl-2-aminoindane. The synthetic routes described above, starting from achiral precursors, will typically produce a racemic mixture (an equal mixture of both enantiomers).

Achieving stereoselectivity to produce a single enantiomer requires more specialized techniques. There are generally two approaches to this:

Chiral Resolution: The racemic mixture of the final product or a key intermediate can be separated into its individual enantiomers. This is often done by reacting the racemic amine with a chiral resolving agent (a chiral acid) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Asymmetric Synthesis: This approach involves using chiral catalysts, reagents, or starting materials at a key step in the synthesis to preferentially form one enantiomer over the other. For related structures like 2-amino-1,3-diols, stereoselective construction of the amino and alcohol groups is a critical part of the synthesis beilstein-journals.org. While specific asymmetric syntheses for 5-MMPA are not detailed in the available literature, methods developed for other chiral amines or indane derivatives could potentially be adapted. This might involve asymmetric reduction of an enamine intermediate or a stereoselective cyclization reaction.

The development of a stereoselective synthesis is crucial for detailed pharmacological studies, as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Production of Metabolite Reference Standards via Chemical Synthesis

In order to accurately identify and quantify metabolites of 5-MMPA in biological samples, the synthesis of pure reference standards is essential. Toxicological studies have identified two major phase-I metabolites of 5-MMPA: oxo-hydroxy-5-MMPA and N-demethyl-5-MMPA. The synthesis of these compounds is necessary for their structural confirmation and for use as analytical standards.

The synthesis of oxo-hydroxy-5-MMPA presents a more complex challenge, as it involves both oxidation and hydroxylation. The exact position of these modifications on the molecule would need to be confirmed through rigorous analytical techniques such as NMR spectroscopy. The synthetic strategy would likely involve a multi-step process with careful control of reaction conditions to achieve the desired regioselectivity.

General synthetic strategies for producing drug metabolites often involve either modifying the parent drug or building the metabolite from simpler starting materials. For instance, the synthesis of a metabolite of the drug 5-APB, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, was achieved through a multi-step process involving methylation, formylation, an Aldol-type condensation, reduction, and hydrolysis mdpi.com. A similar strategic approach could be applied to the synthesis of 5-MMPA metabolites.

The following table outlines the key metabolites of 5-MMPA and the general synthetic transformations required for the production of their reference standards.

| Metabolite Name | Parent Compound | Required Synthetic Transformation(s) |

| N-demethyl-5-MMPA | 5-MMPA | N-demethylation |

| oxo-hydroxy-5-MMPA | 5-MMPA | Oxidation and Hydroxylation |

The successful synthesis and purification of these metabolite reference standards are critical for advancing research into the metabolism and toxicology of 5-MMPA. These standards will enable the development of sensitive and specific analytical methods for their detection in forensic and clinical settings.

Advanced Analytical Chemistry for Detection and Quantification of 5 Mmpa Hydrochloride and Its Biotransformation Products

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of 5-MMPA and its biotransformation products in biological and forensic samples. nih.gov The choice between liquid and gas chromatography depends on the analyte's properties, the required sensitivity, and the sample matrix.

High-performance liquid chromatography (HPLC) and its advanced form, ultra-high performance liquid chromatography (UHPLC), are powerful techniques for analyzing non-volatile or thermally sensitive compounds like 5-MMPA without the need for chemical derivatization. chromatographyonline.com These methods are widely used for the analysis of new psychoactive substances (NPS) in various samples. mdpi.com

UHPLC systems utilize columns with sub-2 µm particles, which provide significantly higher resolution, speed, and sensitivity compared to traditional HPLC. chromatographyonline.com The development of a robust UHPLC method is critical for achieving accurate and reproducible results. jfda-online.com

Optimization of a UHPLC method involves several key parameters:

Mobile Phase Composition: The choice of organic solvent (typically acetonitrile (B52724) or methanol) and aqueous phase (often containing buffers like ammonium (B1175870) formate (B1220265) or formic acid) is crucial for achieving optimal separation. jfda-online.com Gradient elution, where the mobile phase composition is changed during the run, is commonly employed to separate complex mixtures of a parent drug and its metabolites. jfda-online.com

Flow Rate: In UHPLC, flow rates are optimized to balance analysis time and separation efficiency, with typical rates for 2.1 mm internal diameter (I.D.) columns being in the range of 400-600 µL/min for small molecules.

Column Temperature: Maintaining a constant and elevated column temperature (e.g., 40°C) can improve peak shape and reduce viscosity, leading to better separation efficiency.

Injection Volume: The injection volume must be kept small (typically 1-5 µL) to prevent band broadening and maintain the high efficiency of the UHPLC column.

A multi-analyte UHPLC-tandem mass spectrometry (MS/MS) method has been successfully validated for the quantification of 137 drugs, including 5-MMPA, in hair samples. mdpi.com This highlights the capability of UHPLC to handle complex matrices and a wide range of analytes simultaneously. mdpi.com For the analysis of 5-MMPA and its metabolites in post-mortem investigations, high-resolution LC-MS has been utilized, demonstrating the need for highly sensitive and specific methods. oup.com

Table 1: General UHPLC Optimization Parameters

| Parameter | Considerations for Optimization | Typical Values/Strategies |

|---|---|---|

| Mobile Phase | Analyte polarity, stationary phase chemistry, MS compatibility. | Acetonitrile/Methanol (B129727) with buffered aqueous phase (e.g., formic acid, ammonium formate). jfda-online.com |

| Elution Mode | Complexity of the sample mixture. | Gradient elution is preferred for separating parent compounds and multiple metabolites. jfda-online.com |

| Flow Rate | Column dimensions, particle size, system pressure limits. | 400-1000 µL/min for 2.1 mm I.D. columns. |

| Column Temperature | Analyte stability, mobile phase viscosity, peak shape. | 30-60°C. researchgate.net |

| Injection Volume | Column dimensions, concentration of the analyte. | 1-5 µL to minimize band broadening. |

The choice of stationary phase is the most critical factor in achieving chromatographic separation in LC. nih.gov For amphetamine-like substances and their metabolites, reversed-phase chromatography is the most common approach. bohrium.com

Reversed-Phase Columns: These columns have a nonpolar stationary phase and are used with a polar mobile phase. nih.govbohrium.com

C18 (Octadecylsilane): This is the most popular and versatile reversed-phase stationary phase, offering high hydrophobic retention suitable for a wide range of analytes. jfda-online.com

C8 (Octylsilane): Provides lower hydrophobic retention than C18, which can be useful for faster analysis of less retained compounds. jfda-online.com

Phenyl-Hexyl: This phase offers alternative selectivity to C18, particularly for compounds containing aromatic rings, due to π-π interactions. It can enhance peak shape and loading capacity for basic compounds.

Biphenyl: In a study on the metabolism of 5-MMPA, chromatographic separation was successfully achieved using a Kinetex® Biphenyl column (100 × 2.1 mm, 2.6 µm). oup.com Biphenyl phases provide unique selectivity, especially for aromatic and moderately polar analytes, through a combination of hydrophobic and π-π interactions.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have a polar stationary phase and are used with a mobile phase rich in organic solvent. nih.gov This technique is an excellent alternative for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography, such as some polar metabolites. jfda-online.comnih.gov

Table 2: Common Liquid Chromatography Stationary Phases for NPS Analysis

| Stationary Phase | Primary Interaction Mechanism | Application for 5-MMPA and Analogs |

|---|---|---|

| C18 (Octadecyl) | Hydrophobic (van der Waals) | General-purpose separation of the parent drug and less polar metabolites. jfda-online.com |

| Biphenyl | Hydrophobic and π-π interactions | Proven effective for the separation of 5-MMPA and its metabolites. oup.com Offers unique selectivity for aromatic compounds. |

| Phenyl-Hexyl | Hydrophobic and π-π interactions | Provides alternative selectivity to C18, potentially improving separation from matrix components. |

| HILIC | Partitioning and polar interactions | Separation of highly polar biotransformation products (e.g., glucuronides, hydroxylated metabolites). nih.gov |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the definitive identification and quantification of drugs of abuse. jfda-online.comresearchgate.net However, many polar and non-volatile compounds, including amines like 5-MMPA, are not directly amenable to GC analysis and require derivatization to increase their volatility and thermal stability. chromatographyonline.comoup.com

Derivatization chemically modifies a compound to make it more suitable for GC analysis. oup.com For primary and secondary amines like 5-MMPA, this process is essential to block active hydrogen atoms, reduce polarity, and improve chromatographic peak shape. oup.com

Common derivatization strategies for amphetamine-like compounds include:

Acylation: This involves reacting the amine with a fluorinated anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.govnih.gov These reagents create stable, volatile derivatives that are highly responsive to electron capture detection (ECD) and produce characteristic mass spectra. oup.com A comparative study on amphetamine-related drugs found that PFPA provided the best sensitivity for GC-MS analysis. nih.gov

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. researchgate.net Silylation is a widely used technique for a variety of functional groups, including amines and alcohols. chromatographyonline.com MTBSTFA was used to derivatize polar breakdown products of nerve agents for a single-column GC-MS/MS method. researchgate.net

Alkylation/Acylation with Chloroformates: Reagents like hexylchloroformate can be used to derivatize amines in a single step, making them suitable for GC-MS analysis. fishersci.com

Table 3: Common Derivatization Reagents for GC Analysis of Amines

| Reagent Class | Example Reagent | Abbreviation | Comments |

|---|---|---|---|

| Acylating Agents (Fluorinated Anhydrides) | Trifluoroacetic Anhydride | TFAA | Produces highly volatile derivatives. nih.gov |

| Pentafluoropropionic Anhydride | PFPA | Often provides excellent sensitivity and chromatographic properties for amphetamines. nih.gov | |

| Heptafluorobutyric Anhydride | HFBA | Commonly used, produces stable derivatives with good mass spectral characteristics. nih.gov | |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent, often used with a catalyst like TMCS. jfda-online.com |

| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms more stable TBDMS derivatives compared to TMS ethers. researchgate.net |

The choice of GC column and the oven temperature program are critical for separating the derivatized analytes from each other and from matrix interferences. restek.com

Column Selection: Capillary columns with a non-polar or mid-polarity stationary phase are generally preferred for the analysis of derivatized drugs of abuse. restek.com

5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS, Rxi-5Sil MS): These are robust, general-purpose columns of low-to-mid polarity. oup.com They are widely used for drug screening, including the analysis of derivatized amphetamines, providing excellent peak shapes and stability against harsh derivatization reagents. nih.govscribd.com

Mid-Polarity Phases (e.g., 14% Cyanopropyl-phenyl): Columns with higher cyanopropyl content (e.g., VF-1701 MS) offer different selectivity based on dipole-dipole interactions and can be beneficial for resolving complex mixtures of derivatized compounds. researchgate.net A mid-polarity column was used for the simultaneous analysis of nerve agents and their derivatized breakdown products. researchgate.net

Temperature Programming: Isothermal (constant temperature) operation is rarely suitable for complex samples with a wide range of boiling points. libretexts.org Temperature programming, where the column temperature is increased during the analysis, is essential. A typical program starts at a lower temperature to resolve volatile components and then ramps up to elute higher-boiling compounds as sharp, symmetrical peaks in a reasonable timeframe. libretexts.org For example, a method for derivatized amphetamines started at 80°C, ramped to 150°C at 8°C/min, and then increased to 280°C at 30°C/min. nih.govnih.gov

Table 4: Example GC-MS Method Parameters for Derivatized Amphetamine-Type Substances

| Parameter | Example Condition | Reference |

|---|---|---|

| Column | Agilent HP-5MS (30 m x 250 µm x 0.25 µm) | nih.gov |

| Carrier Gas | Helium (~1 mL/min) | nih.gov |

| Injector Temperature | 250-280°C | nih.govscribd.com |

| Injection Mode | Splitless | nih.govscribd.com |

| Oven Program | Initial 80°C (2 min), ramp 8°C/min to 150°C, ramp 30°C/min to 280°C | nih.gov |

| Detector | Mass Spectrometer (MS) | nih.gov |

Gas Chromatography (GC) Method Development

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a cornerstone in the analysis of NPS due to its high sensitivity and specificity. uantwerpen.be Coupled with chromatographic separation techniques like liquid chromatography (LC), MS allows for the robust detection of compounds like 5-MMPA in complex biological samples. researchgate.net

Tandem mass spectrometry (MS/MS) is a powerful technique for the selective detection and quantification of specific analytes in complex mixtures. nih.gov The method involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺), which is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, minimizing interference from matrix components.

In forensic toxicology, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was utilized for the quantification of 5-MMPA in a post-mortem femoral blood sample. researchgate.netresearchgate.net This approach demonstrates the method's suitability for determining the concentration of the parent drug in authentic case samples, which is crucial for toxicological assessment. researchgate.net

Table 1: Application of LC-MS/MS in the Analysis of 5-MMPA

| Parameter | Description | Finding |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used for quantitative analysis of 5-MMPA in a fatal intoxication case. researchgate.netresearchgate.net |

| Sample Matrix | Femoral Blood | The concentration of 5-MMPA was determined to be 7,100 ± 600 ng/mL. researchgate.net |

| Sample Preparation | Automated Solid-Phase Extraction (SPE) | Employed for sample workup prior to analysis. researchgate.netresearchgate.net |

| Quantification | Standard Addition Approach | Used to ensure accuracy in the complex biological matrix. researchgate.netresearchgate.net |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of an unknown compound. researchgate.net Techniques like liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS) are invaluable for identifying novel compounds and their metabolites without the need for reference standards. researchgate.netnih.gov

The biotransformation of 5-MMPA has been investigated using LC-ESI-QTOF-MS. researchgate.netresearchgate.net These studies analyzed samples from in vitro incubations with pooled human liver microsomes (pHLM) and an authentic urine sample from a fatal intoxication case. researchgate.net The analysis identified numerous phase I and phase II metabolites. The predominant metabolic reactions were found to be hydroxylation, oxidation, N-dealkylation, and glucuronidation, as well as combinations of these pathways. researchgate.net In the urine sample, an oxo-hydroxy metabolite was detected with the highest abundance, which was not formed in the in vitro pHLM assay, suggesting that some metabolic pathways may be catalyzed by enzymes not present or active in the microsomal assay. researchgate.net

Table 2: Biotransformation Products of 5-MMPA Identified by HRMS

| Metabolite Type | Metabolic Reaction | Key Findings |

|---|---|---|

| Phase I | Hydroxylation, Oxidation, N-dealkylation | Multiple phase I metabolites were identified in both in vitro and in vivo samples. researchgate.netresearchgate.net |

| An oxo-hydroxy-5-MMPA was the most abundant metabolite in the urine sample. researchgate.net | ||

| N-demethyl-5-MMPA was also identified as a suitable biomarker for 5-MMPA consumption. researchgate.net | ||

| Phase II | Glucuronidation | Two phase II metabolites were detected in the authentic urine sample. researchgate.netresearchgate.net |

Structural confirmation of a parent compound and its metabolites is achieved by analyzing their fragmentation patterns in the mass spectrometer. nih.govnih.gov The way a molecule breaks apart upon collision with an inert gas provides a structural fingerprint. By comparing the fragmentation of metabolites to that of the parent compound, the site of metabolic modification can be inferred.

For 5-MMPA, fragmentation would involve cleavage of the N-methyl-propan-2-amine side chain and fragmentation of the methyl-substituted thiophene (B33073) ring. For its metabolites, the fragmentation pathways would shift based on the modification. For instance, the fragmentation of N-demethyl-5-MMPA would show a loss of the N-methyl group in its mass spectrum compared to the parent drug. Similarly, the fragmentation of a hydroxylated metabolite would help to propose the location of the hydroxyl group, although definitive placement often requires further analysis. The proposed structures of key biomarkers like oxo-hydroxy-5-MMPA and N-demethyl-5-MMPA are based on such mass spectrometric evidence. researchgate.net

Spectroscopic Characterization Techniques

While mass spectrometry is excellent for detection and proposing structures, spectroscopic techniques are often required for unambiguous structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic compounds. Techniques like ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, allowing for the unambiguous determination of its chemical structure and stereochemistry.

In the context of 5-MMPA metabolism, while HRMS can propose the structures of metabolites like oxo-hydroxy-5-MMPA, it cannot definitively confirm the exact position of the new functional groups. researchgate.net To confirm the precise chemical structure of these metabolic markers, their isolation from the biological matrix followed by NMR analysis, or the synthesis of authentic reference compounds for comparison, would be necessary. researchgate.net For hydrochloride salts, solid-state ³⁵Cl NMR can also provide information related to the local molecular and electronic structure of the chloride ion environment. nih.govrsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comwikipedia.org This absorption is caused by electronic transitions within a molecule's chromophores (the parts of the molecule that absorb light). upi.edu For 5-MMPA, the chromophore is the methyl-substituted thiophene ring system.

According to the Beer-Lambert Law, the absorbance of a compound at a specific wavelength is directly proportional to its concentration in a solution, making UV-Vis spectroscopy a straightforward method for quantification and purity assessment of a known substance. wikipedia.org The technique is valuable for determining the concentration of reference standards or for a preliminary check of substance purity, where the presence of impurities might alter the shape or position of the absorption spectrum. mt.com

Table 3: Spectroscopic Data for 5-MMPA (hydrochloride)

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Maximum Absorbance (λmax) | 238 nm | caymanchem.com |

Sample Preparation and Extraction Methodologies for Research Matrices

The accurate detection and quantification of 5-MMPA and its biotransformation products in complex biological matrices necessitate robust sample preparation and extraction. These initial steps are critical for removing interfering substances, concentrating the analytes of interest, and ensuring compatibility with downstream analytical instrumentation. The choice of methodology depends on the specific research matrix (e.g., blood, urine, hair), the physicochemical properties of the analytes, and the required sensitivity of the assay.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration, offering high recovery rates and cleaner extracts compared to other methods. scioninstruments.com The methodology is based on the partitioning of analytes between a solid sorbent and a liquid mobile phase. scpscience.com For a compound like 5-MMPA, which possesses both non-polar (thiophene ring) and polar/ionizable (amine) functional groups, mixed-mode or polymeric reversed-phase sorbents are often effective.

A study involving a fatal intoxication case utilized an automated SPE approach for the workup of femoral blood to quantify 5-MMPA, highlighting its applicability in post-mortem forensic analysis. researchgate.net While specific protocol details for 5-MMPA are not extensively published, a general protocol can be constructed based on the compound's structure and standard SPE principles. scioninstruments.comscpscience.com

General SPE Protocol Steps:

Sorbent Selection: The choice of sorbent is critical and depends on the analyte's properties. scioninstruments.com Given 5-MMPA's characteristics, a cation-exchange sorbent mixed with a reversed-phase material would be a suitable choice to exploit both the positive charge of the protonated amine and the hydrophobicity of the molecule.

Conditioning: The sorbent bed is activated with a solvent like methanol, followed by equilibration with an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH). sigmaaldrich.com This step prepares the sorbent for optimal interaction with the analyte. scpscience.com

Sample Loading: The pre-treated biological sample (e.g., diluted plasma or hydrolyzed urine) is passed through the cartridge at a slow, controlled flow rate to ensure efficient retention of the analyte on the sorbent. sigmaaldrich.com

Washing: The cartridge is washed with a specific solvent or buffer to remove endogenous interferences that are weakly bound to the sorbent. scioninstruments.com For a mixed-mode sorbent, this might involve a wash with a mild organic solvent followed by an acidic buffer.

Elution: The final step involves disrupting the interaction between the analyte and the sorbent using a strong elution solvent. For a mixed-mode cation-exchange sorbent, this is typically achieved with a basic organic solvent mixture (e.g., methanol or acetonitrile containing ammonia (B1221849) or another base) to neutralize the analyte's charge and disrupt hydrophobic interactions, releasing it from the column. scioninstruments.com

Table 1: Illustrative SPE Protocol for 5-MMPA from a Biological Matrix

| Step | Reagent/Solvent | Purpose |

| Sorbent | Mixed-Mode Cation Exchange | Retains 5-MMPA via ionic and hydrophobic interactions. |

| Conditioning | 1. Methanol2. Deionized Water3. pH 6 Buffer | 1. Solvates the sorbent.2. Removes methanol.3. Equilibrates sorbent to the desired pH for sample loading. |

| Sample Loading | Pre-treated sample (e.g., diluted plasma) | Analyte is adsorbed onto the sorbent bed. |

| Washing | 1. pH 6 Buffer2. Methanol/Water (20:80) | 1. Removes hydrophilic interferences.2. Removes weakly bound, less polar interferences. |

| Elution | Dichloromethane (B109758)/Isopropanol/Ammonium Hydroxide (e.g., 78:20:2) | Disrupts sorbent-analyte interactions to release 5-MMPA. |

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. pubcompare.ai Optimization of LLE is crucial to maximize extraction efficiency and selectivity. numberanalytics.com Key parameters for optimization include the choice of organic solvent, the pH of the aqueous phase, and the ionic strength. numberanalytics.comnih.gov

For basic compounds like 5-MMPA, the pH of the aqueous sample is adjusted to a value above the analyte's pKa to ensure it is in its neutral, un-ionized form, which is more soluble in organic solvents. A study optimizing the LLE of related alkyl-methylphosphonic acids (AMPAs), including MMPA, from plasma demonstrated the importance of solvent choice and pH. clvaw-cdnwnd.com The study found that adjusting pH with concentrated HCl and adding NaCl to increase ionic strength significantly impacted recovery. clvaw-cdnwnd.com While ethyl acetate (B1210297) provided the highest mean percent recovery for MMPA, dichloromethane offered better chromatography. clvaw-cdnwnd.com

Key Optimization Parameters for 5-MMPA:

Solvent Selection: Solvents like diethyl ether, ethyl acetate, and dichloromethane are common choices. nih.govclvaw-cdnwnd.com The ideal solvent should have high affinity for 5-MMPA while minimizing the co-extraction of matrix components. pubcompare.ai

pH Adjustment: As a secondary amine, 5-MMPA is basic. Adjusting the sample pH to >9-10 will deprotonate the amine group, increasing its lipophilicity and partitioning into the organic phase.

Ionic Strength: The addition of salt (e.g., NaCl) to the aqueous phase can enhance the extraction of some analytes into the organic phase, a phenomenon known as the "salting-out" effect. clvaw-cdnwnd.com

Table 2: LLE Optimization Factors and Their Impact on 5-MMPA Recovery

| Parameter | Levels/Variables | Rationale & Expected Outcome |

| Organic Solvent | Diethyl Ether, Ethyl Acetate, Dichloromethane, Hexane | Selection is based on analyte solubility and polarity. Ethyl acetate and dichloromethane are often effective for amphetamine-like structures. clvaw-cdnwnd.com |

| Aqueous Phase pH | Acidic, Neutral, Basic (e.g., pH > 9) | Adjusting the pH to a basic value deprotonates the amine, increasing solubility in the organic phase and maximizing recovery. |

| Ionic Strength | No salt added vs. Saturated NaCl solution | Adding salt can decrease the analyte's solubility in the aqueous phase, driving it into the organic solvent and improving extraction efficiency. clvaw-cdnwnd.com |

| Shaking Time | e.g., 5 min, 15 min, 30 min | Optimizing the mixing time ensures that equilibrium is reached for the partitioning of the analyte between the two phases. nih.gov |

Protein Precipitation Techniques

Protein Precipitation (PPT) is a rapid and straightforward method for sample preparation, primarily used to remove proteins from biological samples like plasma or serum before analysis. axispharm.com This is often achieved by adding an organic solvent or a strong acid. axispharm.comsigmaaldrich.com A study on 5-MMPA metabolism used protein precipitation to process an authentic urine sample for metabolite identification. researchgate.net

Common precipitating agents include:

Organic Solvents (e.g., Acetonitrile, Acetone): These solvents work by reducing the solvation capacity of water, causing proteins to aggregate and precipitate. sbmu.ac.ir Acetone (B3395972) precipitation is often considered highly efficient. sbmu.ac.ir However, for some related analytes, initial evaluations with acetonitrile or acetone have shown lower recoveries. scispace.com

Acids (e.g., Trichloroacetic Acid - TCA): TCA is a potent agent that causes proteins to precipitate by neutralizing their surface charges and disrupting their hydration shell. sigmaaldrich.com It is often used in combination with acetone. sbmu.ac.ir

While PPT is simple, it is a relatively non-selective "crude" cleanup method. It may not effectively remove other endogenous components like phospholipids (B1166683), which can lead to significant matrix effects in LC-MS analysis. ut.ee

Table 3: Comparison of Common Protein Precipitation Agents

| Precipitating Agent | Mechanism of Action | Advantages | Disadvantages |

| Acetonitrile (ACN) | Reduces protein solubility by disrupting the hydration layer. | Simple, compatible with reversed-phase LC. | May not precipitate all proteins; can result in significant matrix effects. |

| Acetone | Reduces protein solubility; often used cold (-20°C). | High protein removal efficiency. sbmu.ac.ir | Can be less effective at removing lipids; pellet may be harder to resuspend. |

| Trichloroacetic Acid (TCA) | Causes proteins to lose their native structure and aggregate. | Very effective protein precipitation. sigmaaldrich.com | Can cause analyte degradation; residual acid must be removed. sigmaaldrich.com |

Matrix Effects and Internal Standard Applications

Matrix effects are a major challenge in quantitative bioanalysis, especially when using sensitive techniques like LC-MS/MS. core.ac.uk These effects arise from co-eluting endogenous components from the sample matrix that can alter the ionization efficiency of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. ut.eecore.ac.uk This can severely compromise the accuracy and precision of quantification. chromatographyonline.com The validation of a multi-analyte method for hair, which included 5-MMPA, required the assessment of matrix effects to meet regulatory guidelines. nih.gov

To compensate for matrix effects and potential analyte loss during sample preparation, an internal standard (IS) is crucial. wuxiapptec.com An IS is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. wuxiapptec.com

Types of Internal Standards:

Structural Analogue IS: A compound that is chemically similar to the analyte but has a different mass. While cost-effective, its chromatographic behavior and ionization response may not perfectly mimic the analyte, leading to incomplete correction for matrix effects.

Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred choice in modern bioanalysis. wuxiapptec.com A SIL-IS is the analyte molecule in which several atoms (e.g., H, C, N) have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). wuxiapptec.com Because a SIL-IS is nearly identical to the analyte in terms of chemical and physical properties, it co-elutes chromatographically and experiences the same degree of matrix effect and extraction loss. chromatographyonline.comwuxiapptec.com This allows for highly accurate correction, as quantification is based on the ratio of the analyte's peak area to the IS's peak area. For a related analysis, a deuterated standard (methylphosphonic acid-d3) was used as an internal standard. clvaw-cdnwnd.com

Table 4: Strategies to Evaluate and Mitigate Matrix Effects

| Strategy | Description | Application in 5-MMPA Analysis |

| Post-Extraction Addition | Comparing the analyte response in a post-extraction spiked blank matrix sample to its response in a neat solvent. chromatographytoday.com | Used to quantitatively assess the percentage of ion suppression or enhancement for 5-MMPA. |

| Matrix-Matched Calibrators | Preparing calibration standards in a blank matrix identical to that of the unknown samples. chromatographyonline.com | Helps to normalize the matrix effect between calibrators and study samples, but does not correct for inter-sample variability. |

| Sample Dilution | Diluting the sample with the mobile phase or a suitable solvent to reduce the concentration of interfering matrix components. ut.ee | A simple approach, but may reduce analyte concentration below the limit of quantification. |

| Improved Sample Cleanup | Employing more selective extraction techniques like SPE over simpler ones like PPT to better remove interfering phospholipids and other components. ut.ee | Using a well-developed SPE protocol can significantly reduce matrix effects. |

| Use of a SIL-IS | Adding a stable isotope-labeled version of 5-MMPA to all samples before extraction. | The gold standard for correcting matrix effects and ensuring accurate quantification. wuxiapptec.com |

In Vitro Biochemical and Mechanistic Pharmacological Investigations of 5 Mmpa Hydrochloride

In Vitro Metabolic Pathways and Enzyme Interactions

The in vitro metabolism of 5-MMPA has been investigated to identify the primary routes of biotransformation. researchgate.net These studies are essential for predicting how the compound might be processed in the human body. The main metabolic reactions observed include hydroxylation, oxidation, N-dealkylation, and glucuronidation, as well as combinations of these processes. researchgate.netresearchgate.net

Phase I Biotransformation Reactions in Enzyme Systems (e.g., Human Liver Microsomes)

Phase I metabolism typically involves the introduction or unmasking of functional groups, preparing the compound for further reactions. For 5-MMPA, these reactions were studied using pooled human liver microsomes (pHLM), which contain a variety of drug-metabolizing enzymes. researchgate.netresearchgate.net

In a pHLM assay, three phase-I metabolites of 5-MMPA were identified. researchgate.net The predominant reactions observed were hydroxylation, oxidation, and N-dealkylation. researchgate.netresearchgate.net

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common phase I metabolic pathway. rsc.org In the case of 5-MMPA, hydroxylation was one of the key reactions identified during in vitro studies. researchgate.net

Oxidation reactions were also observed as a significant metabolic pathway for 5-MMPA. researchgate.net However, it was noted that the in vitro pHLM assay might not fully represent the extent of oxidation that occurs in vivo, suggesting that enzymes not fully active in the pHLM assay may play a significant role. researchgate.netresearchgate.net

N-dealkylation, the removal of an alkyl group from a nitrogen atom, was another identified phase I biotransformation. researchgate.net Specifically, the N-demethyl-5-MMPA metabolite was identified. researchgate.netresearchgate.net

Phase II Biotransformation Reactions (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. numberanalytics.com Glucuronidation is a key phase II reaction where glucuronic acid is attached to the substance. rsc.orgnumberanalytics.com For 5-MMPA, glucuronidation was identified as one of the metabolic pathways. researchgate.netresearchgate.net In vitro studies confirmed the formation of two phase-II metabolites. researchgate.net

Identification and Structural Characterization of In Vitro Metabolites

The tentative identification of phase-I metabolites of 5-MMPA was carried out by incubating the compound with pooled human liver microsomes. researchgate.netresearchgate.net The analysis for metabolite identification was performed using high-resolution liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI(+)-QTOF-MS). researchgate.netresearchgate.net This technique allows for the separation and identification of metabolites based on their mass-to-charge ratio.

While the pHLM assay identified three phase-I metabolites, further analysis of an authentic urine sample revealed additional metabolites, suggesting that the in vitro model may not capture the complete metabolic profile. researchgate.netresearchgate.net Specifically, an oxo-hydroxy metabolite, which was the most abundant in urine, was not generated in the pHLM assay. researchgate.netresearchgate.net This highlights the limitations of in vitro systems in predicting all major metabolites. researchgate.net For a definitive confirmation of the exact chemical structures of these metabolites, further steps such as isolation, structure elucidation by methods like NMR, or the synthesis of reference compounds would be necessary. researchgate.netresearchgate.net

Identified Metabolites of 5-MMPA

| Metabolite Type | Specific Metabolites Identified | Method of Identification | Notes |

| Phase I | Hydroxylation Metabolites | LC-ESI(+)-QTOF-MS | Identified in pHLM assay. researchgate.netresearchgate.net |

| Phase I | Oxidation Metabolites | LC-ESI(+)-QTOF-MS | Identified in pHLM assay; may be more significant in vivo. researchgate.netresearchgate.net |

| Phase I | N-demethyl-5-MMPA | LC-ESI(+)-QTOF-MS | Identified in pHLM assay and confirmed in authentic urine. researchgate.netresearchgate.net |

| Phase I | oxo-hydroxy-5-MMPA | LC-ESI(+)-QTOF-MS | Main metabolite in authentic urine; not found in pHLM assay. researchgate.netresearchgate.net |

| Phase II | Glucuronide Conjugates | LC-ESI(+)-QTOF-MS | Two phase-II metabolites detected after glucuronide cleavage. researchgate.netresearchgate.net |

Enzyme Isoform Involvement in Metabolic Processes

Specific details regarding the precise enzyme isoforms, such as individual cytochrome P450 (CYP) enzymes, that are involved in the metabolism of 5-MMPA (hydrochloride) are not extensively detailed in publicly available scientific literature. An investigation that utilized pooled human liver microsomes (pHLM) for in vitro incubation found this method was not adequate for predicting the primary metabolites that were identified in an authentic urine sample. wikipedia.org This finding suggests that the key metabolic reactions of 5-MMPA, especially oxidation, may be catalyzed by enzymes that are not present or are not in an active state within the pHLM assay. wikipedia.org

Structure-Activity Relationship (SAR) Studies for 5-MMPA (hydrochloride) Analogs

Structure-activity relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. researchgate.net For 5-MMPA, SAR studies would focus on how changes to the thiophene (B33073) ring, the alkyl side chain, and the amine group influence its binding affinity and selectivity for DAT, NET, and SERT. Such analyses are often guided by matched molecular pair analysis (MMPA), which systematically evaluates the effect of specific structural changes. mdpi.comacs.org

Correlation of Structural Motifs with In Vitro Biochemical Activities

The chemical structure of 5-MMPA contains several key motifs that are critical for its activity at monoamine transporters:

Thiophene Ring : This aromatic ring serves as a bioisosteric replacement for the phenyl group found in classical cathinones and amphetamines. It is essential for establishing hydrophobic and potential π-stacking interactions within the transporter binding pocket.

5-Methyl Group : The methyl group at the 5-position of the thiophene ring is the defining feature distinguishing 5-MMPA from its parent compound, methiopropamine (MPA). This substituent likely influences the compound's electronic properties and steric profile, which can modulate binding affinity and selectivity.

α-Methyl Group : The methyl group on the carbon alpha to the amine group is a common feature in many stimulants. It typically increases metabolic stability by providing steric hindrance against enzymes like MAO and can enhance potency.

N-Methyl Group : The methyl group on the nitrogen atom is known to influence the selectivity profile. In general, for phenethylamine-type stimulants, N-methylation tends to maintain or enhance activity at DAT and NET compared to the primary amine analog.

Influence of Substituents on Receptor/Transporter Binding Profiles

Systematic modification of the 5-MMPA scaffold would provide valuable insights into the SAR for this class of thiophene-based stimulants. The expected influence of various substitutions, based on established medicinal chemistry principles for related compounds, is summarized in the table below.

SAR Trends for Hypothetical 5-MMPA Analogs

| Modification Site | Substituent Change | Predicted Effect on Binding Profile |

|---|---|---|

| Thiophene Ring | Removal of 5-methyl group (to yield MPA) | Likely alters potency and/or selectivity at DAT/NET/SERT. |

| Thiophene Ring | Isomeric shift of methyl group (e.g., to 3- or 4-position) | Expected to significantly change binding affinity due to altered steric fit in the transporter binding site. |

| Thiophene Ring | Replacement of 5-methyl with other groups (e.g., -Cl, -F, -OCH₃) | Modulates electronic properties and size, likely causing shifts in potency and selectivity between DAT, NET, and SERT. nih.gov |

| Side Chain | Removal of α-methyl group | Generally leads to reduced potency and increased susceptibility to MAO degradation. |

| Amine Group | Removal of N-methyl group (to form primary amine) | May shift selectivity, often increasing relative potency at NET and SERT compared to DAT. |

| Amine Group | Replacement of N-methyl with larger alkyls (e.g., N-ethyl) | Typically reduces potency at DAT and NET. |

These predicted trends highlight the sensitive relationship between the chemical structure of 5-MMPA analogs and their interaction with monoamine transporters, providing a roadmap for the design of compounds with specific pharmacological profiles.

Computational Modeling and Docking Studies to Predict Interactions

As of the current date, a comprehensive review of scientific literature and chemical databases reveals no specific published computational modeling or docking studies focused solely on 5-MMPA (hydrochloride). While research exists on the in vitro pharmacological properties of this compound and computational studies have been performed on structurally related molecules, such as mephedrone (B570743) and its analogs, dedicated molecular modeling investigations for 5-MMPA are not available in the public domain. nih.govresearchgate.netwikipedia.org

Computational modeling and docking are powerful in silico tools used to predict how a ligand, such as 5-MMPA, might bind to a target protein, like the monoamine transporters (DAT, SERT, NET). frontiersin.orgnih.govfrontiersin.org These methods use the three-dimensional structures of both the ligand and the protein to simulate their interaction, calculating binding affinities and identifying key amino acid residues involved in the interaction. frontiersin.orgunair.ac.id Such studies provide valuable insights into the potential mechanism of action and selectivity of a compound before or alongside laboratory experiments.

For analogous compounds like the cathinone (B1664624) derivative mephedrone, computational docking has been used to explain differential effects at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov These studies model the fit of the ligands into the binding pockets of the transporters, revealing that subtle structural distinctions can account for significant differences in pharmacological activity. nih.gov It is hypothesized that similar in silico approaches could elucidate the specific interactions of 5-MMPA with its targets. Given that 5-MMPA is a ring-substituted derivative of methiopropamine and structurally resembles substituted amphetamines, its interaction with monoamine transporters is of significant scientific interest. wikipedia.org

Future computational research on 5-MMPA would likely involve:

Homology Modeling: Creating a three-dimensional model of the target transporters (if experimentally determined structures are unavailable).

Ligand-Protein Docking: Simulating the binding of 5-MMPA to the active sites of DAT, SERT, and NET to predict binding energies and preferred conformations.

Molecular Dynamics Simulations: Simulating the movement of the ligand-protein complex over time to assess the stability of the predicted binding poses.

Such research would be instrumental in rationalizing its observed pharmacological profile and guiding the synthesis of novel analogs with tailored selectivity. However, until such studies are conducted and published, a detailed account of 5-MMPA's predicted interactions based on computational modeling remains speculative.

Applications in Research and Forensic Science Methodologies

Role of 5-MMPA (hydrochloride) as an Analytical Reference Standard

In analytical chemistry, a reference standard is a highly purified and well-characterized material used as a measurement base. 5-MMPA (hydrochloride) is sold as an analytical reference standard specifically for research and forensic applications. caymanchem.combertin-bioreagent.comszabo-scandic.comglpbio.comnetascientific.com The availability of a reliable reference standard is of critical importance for the accurate identification and quantification of new psychoactive substances by crime laboratories and researchers. caymanchem.com

The primary role of the 5-MMPA (hydrochloride) reference standard is to ensure the accuracy and validity of analytical results. Laboratories use it to calibrate analytical instruments, validate testing methodologies, and as a positive control to confirm the presence of the compound in a sample. biopharminternational.comamericanpharmaceuticalreview.com By comparing the analytical signature of a suspected sample to that of the certified reference material, forensic chemists can unequivocally identify the substance. wiley.com The standard material is supplied as a crystalline solid with a documented purity of 98% or greater, along with essential technical data required for its use in a laboratory setting. caymanchem.comnetascientific.com

Table 1: Technical Data for 5-MMPA (hydrochloride) Analytical Reference Standard

| Property | Value | Source |

|---|---|---|

| Formal Name | N,α,5-trimethyl-2-thiopheneethanamine, monohydrochloride | caymanchem.comnetascientific.com |

| CAS Number | 2743746-59-8 | caymanchem.comnetascientific.com |

| Molecular Formula | C₉H₁₅NS • HCl | caymanchem.comnetascientific.com |

| Formula Weight | 205.7 | caymanchem.comnetascientific.com |

| Purity | ≥98% | caymanchem.comnetascientific.com |

| Formulation | A crystalline solid | caymanchem.comnetascientific.com |

Methodological Development for Forensic Analytical Chemistry

The emergence of 5-MMPA has driven the development of specialized analytical methods for its detection in forensic samples. nih.gov Forensic analytical chemistry focuses on creating and validating robust and reliable techniques to identify and measure controlled or novel substances in various biological and non-biological matrices. pharmatutor.org These methods must be highly sensitive and specific to distinguish the target compound from other substances. elementlabsolutions.com

One significant development is a multi-analyte ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) method designed to screen for a large panel of drugs of abuse and new psychoactive substances in hair samples. nih.gov Hair analysis is particularly valuable in forensic toxicology as it can provide a longer history of substance use compared to blood or urine. The development of this method involved a full validation process according to established guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, and limits of detection and quantification. nih.gov

The successful validation of this UHPLC-MS method for 137 compounds, including 5-MMPA, demonstrates its fitness for purpose in forensic laboratories. nih.gov The method's applicability was confirmed through the analysis of authentic hair samples from forensic cases, in which 5-MMPA was successfully detected and quantified. nih.gov

Table 2: Analytical Method Validation for 5-MMPA in Hair via UHPLC-MS

| Validation Parameter | Finding for 5-MMPA | Source |

|---|---|---|

| Technique | Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | nih.gov |

| Matrix | Hair | nih.gov |

| Limit of Quantification (LOQ) | 4 pg/mg | nih.gov |

| Application | Successfully applied to authentic forensic samples. | nih.gov |

Research on New Psychoactive Substances (NPS) and their Analytical Characterization

5-MMPA is categorized as a new psychoactive substance (NPS), a class of compounds designed to mimic the effects of illicit drugs while circumventing controlled substance laws. wikipedia.orgchromatographyonline.com First identified by German authorities in 2020, 5-MMPA is a derivative of methiopropamine and is structurally related to amphetamines. wikipedia.orgresearchgate.net The continuous emergence of NPS presents a significant challenge for public health and law enforcement, making the analytical characterization of these substances a research priority. europa.eu

A key area of NPS research is understanding their metabolism in the human body to identify unique biomarkers of consumption. researchgate.net This is crucial for forensic investigations and clinical toxicology. A study investigating a fatal intoxication involving 5-MMPA provided critical insights into its human metabolism. researchgate.net By analyzing authentic urine samples, researchers were able to identify key phase-I metabolites. researchgate.net

The study found that the predominant metabolic reactions were hydroxylation, oxidation, and N-dealkylation. researchgate.net The findings suggest that specific metabolites are suitable biomarkers for confirming 5-MMPA use. researchgate.net This type of research is essential for developing reliable drug testing assays and for understanding the toxicological profile of new substances. Furthermore, 5-MMPA has been included in proficiency testing and inter-laboratory exercises for national early warning systems on NPS, highlighting its relevance and the need for standardized analytical detection across forensic laboratories. researchgate.net

Table 3: Identified Human Metabolites of 5-MMPA for Forensic Identification

| Metabolite | Significance | Source |

|---|---|---|

| oxo-hydroxy-5-MMPA | Identified as the main metabolite in an authentic urine sample. | researchgate.net |

| N-demethyl-5-MMPA | Suggested as a suitable biomarker for confirming 5-MMPA consumption. | researchgate.net |

Future Directions and Unexplored Research Avenues for 5 Mmpa Hydrochloride

Expansion of In Vitro Mechanistic Studies

To date, comprehensive pharmacological data on 5-MMPA is limited. researchgate.net Preliminary information suggests it acts as a stimulant, primarily targeting dopamine (B1211576) and norepinephrine (B1679862) transporters, with milder effects compared to substances like 3-Methylmethcathinone (3-MMC). chemistry-king.com Future in vitro research should aim to build a detailed pharmacological profile.

A primary avenue for research is to conduct extensive receptor binding and monoamine transporter interaction assays. nih.govnih.gov These studies would quantify the affinity (Ki) and potency (IC50) of 5-MMPA at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (B10506) (hSERT) transporters. nih.gov Such research would clarify its selectivity and mechanism as a reuptake inhibitor or a releasing agent, which is crucial for understanding its neurochemical effects. nih.gov For instance, many stimulants in the cathinone (B1664624) class are known to inhibit monoamine reuptake, increase neurotransmitter release, or both, leading to elevated extracellular monoamine levels. csic.es

Further studies could employ techniques like patch-clamp electrophysiology in cells expressing these transporters to investigate how 5-MMPA alters transporter function, such as inducing transporter-mediated currents. nih.gov Comparing these results with well-characterized stimulants would provide a clearer picture of its psychoactive potential. elite-chems.com Expanding these studies to include a wider range of central nervous system receptors would also be beneficial to screen for any off-target effects.

Development of Advanced Synthetic Routes for Isotopic Labeling

Isotopically labeled internal standards are invaluable for bioanalytical studies, enabling the precise quantification of a drug and its metabolites in biological samples. nih.govresearchgate.net The development of advanced synthetic routes for introducing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the 5-MMPA structure is a critical next step for rigorous pharmacokinetic and metabolic research. symeres.com

Future research should focus on creating synthetic pathways to label specific positions of the 5-MMPA molecule. ojp.gov For example, deuterium labeling on the N-methyl group, the alpha-carbon, or the thiophene (B33073) ring could help elucidate metabolic pathways and fragmentation patterns in mass spectrometry. wvu.eduwvu.edu Such labeled standards are essential for use in quantitative analyses using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is standard in metabolic and forensic investigations. researchgate.net The synthesis of these labeled analogs would support definitive metabolite identification and help to create a comprehensive picture of the drug's fate in the body. nih.govresearchgate.net

| Potential Isotopic Labeling Strategies for 5-MMPA |

| Isotope |

| Deuterium (²H) |

| Carbon-13 (¹³C) |

| Nitrogen-15 (¹⁵N) |

Elucidation of Complete Metabolic Landscapes

Understanding the full metabolic profile of 5-MMPA is crucial. A 2022 study provided the first insights into its human metabolism, identifying several phase I and phase II metabolites in post-mortem samples. researchgate.netresearchgate.net The primary metabolic reactions included N-dealkylation, hydroxylation, and oxidation, followed by glucuronidation. researchgate.netresearchgate.net

However, this initial study also revealed a significant discrepancy: the main metabolite found in urine, an oxo-hydroxy metabolite, was not produced in the in vitro assay using pooled human liver microsomes (pHLM). researchgate.netresearchgate.net This suggests that enzymes not active or present in the pHLM assay are responsible for key metabolic transformations of 5-MMPA. researchgate.net

Future research must employ a wider range of in vitro systems to bridge this gap. rsc.org This includes using hepatocytes, liver slices, or recombinant enzymes to identify the specific cytochrome P450 (CYP) isoforms and other enzyme systems (e.g., flavin-containing monooxygenases) involved in its metabolism. rsc.org Identifying the full suite of metabolites and the enzymes responsible for their formation is essential. The 2022 study suggested that oxo-hydroxy-5-MMPA and N-demethyl-5-MMPA could serve as suitable biomarkers for consumption, but confirmation requires the synthesis of these metabolite reference standards. researchgate.netresearchgate.net

Table: Identified and Proposed Metabolic Pathways for 5-MMPA

| Metabolic Reaction | Observed In | Putative Metabolite Structure | Future Research Need |

|---|---|---|---|

| N-Dealkylation | Urine & pHLM | N-demethyl-5-MMPA | Confirmation with synthesized standard, identify responsible enzymes. researchgate.netresearchgate.net |

| Hydroxylation | Urine & pHLM | Hydroxy-5-MMPA | Determine position of hydroxylation, identify responsible enzymes. researchgate.netresearchgate.net |

| Oxidation & Hydroxylation | Urine only | Oxo-hydroxy-5-MMPA (main metabolite) | Identify responsible enzymes (not in pHLM), confirm structure via synthesis and NMR. researchgate.netresearchgate.net |

Comparative Biochemical Pharmacology with Related Thiophene-Based Analogs

5-MMPA belongs to a family of thiophene-based psychoactive substances, which includes its parent compound methiopropamine (MPA) and the cathinone analog thiothinone (βk-MPA). researchgate.netwikipedia.org A key area for future research is the comparative biochemical pharmacology of these compounds to establish clear structure-activity relationships (SARs).

Systematic in vitro comparisons should be conducted to evaluate how minor structural modifications—such as the presence or absence of a β-keto group (comparing 5-MMPA with a potential β-keto analog) or the position of the methyl group on the thiophene ring—affect interactions with monoamine transporters. nih.govresearchgate.net For example, studies on cathinone derivatives have shown that substitutions on the phenyl ring can significantly alter affinity and potency at DAT and SERT. nih.gov Similar investigations into thiophene-ring substituted compounds would be highly informative.

This comparative approach would help to contextualize the pharmacological profile of 5-MMPA and predict the properties of other, yet-to-emerge thiophene-based designer drugs. frontiersin.org By understanding the SAR of this chemical class, researchers can better anticipate the pharmacological effects of new analogs that may appear on the illicit market.

Table: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 5-Methylmethiopropamine | 5-MMPA |

| Methiopropamine | MPA |

| 3-Methylmethcathinone | 3-MMC |

| Thiothinone | βk-MPA |

| Dopamine | DA |

| Serotonin | 5-HT |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and stability of 5-MMPA hydrochloride in experimental settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Stability studies should include accelerated degradation testing under varying pH, temperature, and light exposure to identify degradation products. For novel compounds, provide full spectral data (e.g., H/C NMR, FTIR) and compare against known reference standards .

Q. How can researchers design experiments to identify Phase I and II metabolites of 5-MMPA hydrochloride?

- Methodological Answer : Use in vitro models such as pooled human liver microsomes (pHLM) to simulate Phase I metabolism (e.g., hydroxylation, oxidation). For Phase II conjugation (e.g., glucuronidation), supplement with human liver cytosol. Confirm findings with in vivo studies (e.g., urine/blood samples from clinical or forensic cases). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for detecting low-abundance metabolites. Note discrepancies between in vitro and in vivo results, as observed in a fatal poisoning case where an oxo-hydroxy metabolite was detected only in urine .

Q. What are the best practices for documenting pharmacological data on 5-MMPA hydrochloride to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and tables. Report organoleptic properties, crystallinity, and melting behavior in the main manuscript, with extended datasets (e.g., batch-specific purity, stability timelines) in supplementary materials. For in vivo studies, detail animal models, dosing protocols, and ethical approvals. Reference prior salt-form studies (e.g., hydrochloride vs. phosphate hydrate comparisons) to contextualize stability and bioavailability findings .

Advanced Research Questions

Q. How should researchers address contradictory data in metabolic or toxicity studies of 5-MMPA hydrochloride?

- Methodological Answer : Apply the EPA’s data classification strategy to prioritize studies adhering to standardized test guidelines (e.g., OECD). Use evidence-weighting to resolve conflicts: prioritize in vivo human data over in vitro models, and cross-validate findings with orthogonal methods (e.g., immunoassay vs. LC-MS/MS). For example, discrepancies in metabolite profiles between pHLM assays and authentic urine samples require re-evaluation of enzymatic conditions or species-specific metabolism .

Q. What experimental models are most suitable for evaluating the neuropharmacological effects of 5-MMPA hydrochloride?

- Methodological Answer : Combine ex vivo receptor binding assays (e.g., dopamine/norepinephrine transporters) with in vivo behavioral studies in rodent models to assess stimulant effects. For mechanistic insights, employ CRISPR-engineered cell lines expressing human monoamine transporters. Note that 5-MMPA’s structural similarity to methiopropamine suggests potential serotonergic activity, warranting 5-HT receptor binding studies .

Q. How can the hydrochloride salt form of 5-MMPA influence its pharmacokinetic profile compared to other salts?

- Methodological Answer : Compare solubility, dissolution rates, and hygroscopicity across salt forms (e.g., hydrochloride vs. fumarate) using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS). Pharmacokinetic studies in animal models should measure plasma concentration-time profiles (AUC, ) and bioavailability. Hydrochloride salts often enhance aqueous solubility, but may alter stability under humid conditions, necessitating real-time stability testing .

Q. What strategies are recommended for validating 5-MMPA hydrochloride in forensic toxicology samples with low analyte concentrations?

- Methodological Answer : Employ solid-phase extraction (SPE) paired with LC-MS/MS for high sensitivity. Use deuterated internal standards (e.g., 5-MMPA-d3) to correct for matrix effects. Validate methods per SWGTOX guidelines, including limits of detection (LOD < 1 ng/mL), matrix effects, and inter-day precision. In a case study, 5-MMPA was quantified at 7100 ± 600 ng/mL in postmortem blood, highlighting the need for robust calibration curves .

Guidance for Further Research

- Gaps in Knowledge : No human pharmacokinetic data or dose-response relationships exist. Prioritize controlled clinical trials (if ethically feasible) or advanced in silico modeling (e.g., PBPK).

- Data Sharing : Publish negative results (e.g., failed synthesis routes) to avoid redundancy. Use repositories like ChEMBL or PubChem for raw spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.